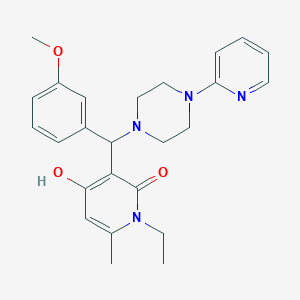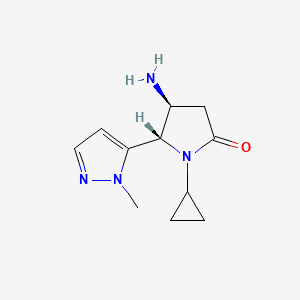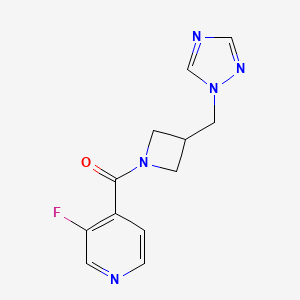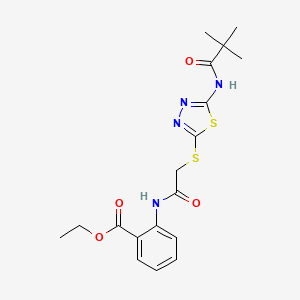
1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms . Imidazoles are commonly found in biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves multistep processes and one-pot procedures, using green chemistry principles and simple reagents . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectral techniques, including Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, transaminases have been used for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be analyzed using techniques such as scanning electron microscopy (SEM), X-ray diffraction, and energy-dispersive X-ray spectroscopy (EDXS) . The thermal behavior can also be studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, are essential for understanding the chemical and biological properties of compounds like 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid. The synthesis typically involves metallic derivatives of imidazole and phosphorus halides, with the aim of producing derivatives characterized by various types of biological activities, such as insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This systematic study highlights the importance of 1,3-azole derivatives in synthesizing complex natural molecules and synthetic drugs, demonstrating the compound's role in developing potential therapeutic agents with diverse biological activities (Abdurakhmanova et al., 2018).
Anticancer Potential
The Knoevenagel condensation, a chemical reaction involved in generating α, β-unsaturated ketones/carboxylic acids, has been instrumental in developing biologically active molecules, including those with anticancer activity. Compounds synthesized through this method have shown remarkable anticancer activity by targeting various cancer-related mechanisms, underscoring the significance of functional groups and their derivatives in drug discovery and development for cancer treatment (Tokala et al., 2022).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives synthesized through reactions involving carboxylic acids have been evaluated for their antioxidant and anti-inflammatory activities. This research aims to develop alternative therapeutic agents by exploring the antioxidant and anti-inflammatory properties of these derivatives, which are crucial for addressing various inflammatory and oxidative stress-related conditions (Raut et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYLYCUSXCALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)



![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)

![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)
![N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2581932.png)
![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)
